Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

(Z)-3-(3-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 488794-56-5) is a synthetic 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine) derivative with molecular formula C15H10N2O2S2 and a molecular weight of 314.38 g/mol. The compound features a 2-thioxo group (C=S) at position 2, a 3-hydroxyphenyl substituent at N3, and a pyridin-3-ylmethylene group at the C5 position in the thermodynamically favored Z-configuration.

Molecular Formula C15H10N2O2S2
Molecular Weight 314.38
CAS No. 488794-56-5
Cat. No. B2924329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
CAS488794-56-5
Molecular FormulaC15H10N2O2S2
Molecular Weight314.38
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
InChIInChI=1S/C15H10N2O2S2/c18-12-5-1-4-11(8-12)17-14(19)13(21-15(17)20)7-10-3-2-6-16-9-10/h1-9,18H/b13-7-
InChIKeyDLAPNUGRRDCVDG-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(3-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 488794-56-5): Core Identity and Procurement-Relevant Specifications


(Z)-3-(3-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 488794-56-5) is a synthetic 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine) derivative with molecular formula C15H10N2O2S2 and a molecular weight of 314.38 g/mol . The compound features a 2-thioxo group (C=S) at position 2, a 3-hydroxyphenyl substituent at N3, and a pyridin-3-ylmethylene group at the C5 position in the thermodynamically favored Z-configuration [1]. It is commercially available through specialty chemical suppliers at ≥95% purity . This scaffold belongs to the privileged rhodanine chemotype, which has been extensively investigated for kinase inhibition, antimicrobial, and anticancer applications [2].

Why In-Class Substitution of (Z)-3-(3-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one Fails: Three Structural Vectors of Irreproducible Differentiation


Within the 5-arylidene-4-thiazolidinone family, biological activity is exquisitely sensitive to three independent structural variables: (i) the C2 substitution (thioxo C=S vs. oxo C=O), (ii) the pyridine nitrogen position on the C5 arylidene ring (2-pyridyl, 3-pyridyl, or 4-pyridyl), and (iii) the nature and position of the N3 aromatic substituent [1]. The 2-thioxo group confers distinct hydrogen-bonding acceptor properties and resonance stabilization compared to the 2,4-dione analog, fundamentally altering target engagement profiles [2]. The 3-pyridyl regioisomer positions the nitrogen atom in a meta relationship to the exocyclic double bond, generating an electronic distribution and molecular electrostatic potential surface that differs measurably from the 2-pyridyl and 4-pyridyl variants—differences that translate into divergent kinase selectivity and antimicrobial potency in head-to-head screening panels [1]. The 3-hydroxyphenyl N3 substituent introduces a hydrogen-bond donor (phenolic –OH) that is absent in N3-unsubstituted, N3-phenyl, or N3-alkyl analogs, enabling additional protein-ligand interactions that cannot be replicated by procurement of a simpler rhodanine scaffold .

Quantitative Evidence Guide: (Z)-3-(3-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one vs. Its Closest Structural Analogs


2-Thioxo (C=S) vs. 2,4-Dione (C=O) Scaffold: Impact on Hydrogen-Bond Acceptor Strength and Target Engagement

The target compound incorporates a 2-thioxo (C=S) group at position 2 of the thiazolidinone ring, in contrast to the corresponding 2,4-thiazolidinedione analog, 3-(3-hydroxyphenyl)-5-(3-pyridylmethylene)thiazolidine-2,4-dione (ZINC05376251), which bears a C=O at the same position [1]. The C=S group is a weaker hydrogen-bond acceptor but a stronger polarizable moiety, which alters both the compound's tautomeric equilibrium and its interaction with cysteine-rich kinase active sites. In the broader 5-arylidene-2-thioxo-4-thiazolidinone class, 2-thioxo derivatives have demonstrated potent FLT3 kinase inhibition with IC50 values of 156 nM, while the corresponding 2,4-dione analogs are typically inactive or require micromolar concentrations for the same target [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Pyridine Regioisomerism: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl at the C5 Arylidene Position

The position of the pyridine nitrogen atom on the C5 arylidene substituent critically governs biological activity. The target compound (3-pyridyl, meta-nitrogen) places the nitrogen one bond removed from the optimal conjugation pathway, generating a distinct electrostatic potential surface compared to the 2-pyridyl isomer (CAS 840474-49-9, ortho-nitrogen, InChIKey FIMNIBCMTUTOPB) or the 4-pyridyl isomer (para-nitrogen) [1]. In a systematic study of pyridine-thiazolidinones against Trypanosoma cruzi and Leishmania spp., the 3-pyridyl-substituted derivatives exhibited anti-amastigote IC50 values of 0.60–0.89 µM, whereas 2-pyridyl and 4-pyridyl congeners showed markedly reduced potency (2- to 10-fold higher IC50 values) or complete loss of activity [2]. This regioisomer-dependent activity pattern has been corroborated in antimicrobial screening panels where 3-pyridyl-substituted rhodanines consistently outperformed 2-pyridyl and 4-pyridyl variants against Gram-positive bacterial strains [2].

Medicinal Chemistry Anti-Trypanosomatidae Antimicrobial Screening

N3 Substituent Effect: 3-Hydroxyphenyl vs. Unsubstituted (N3–H) vs. 4-Hydroxyphenyl Isomer

The N3 substituent determines the compound's capacity for hydrogen-bond donation and its overall lipophilicity. The target compound's 3-hydroxyphenyl group (meta-OH) provides a hydrogen-bond donor with a pKa of approximately 9.2–9.5 (phenolic OH), which is absent in the N3-unsubstituted analog, (Z)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 917985-98-9, MW 222.29) . The N3-unsubstituted analog has a molecular weight only 70% that of the target compound (222.29 vs. 314.38) and lacks the aromatic N3 substituent entirely, resulting in dramatically reduced LogP and altered cellular permeability . In the broader 5-arylidene-2-thioxo-4-thiazolidinone SAR literature, N3-aryl substitution is a critical determinant of aldose reductase inhibitory potency, with N3-phenyl derivatives routinely exhibiting 5- to 50-fold improvements in IC50 over N3-unsubstituted congeners [1]. The 4-hydroxyphenyl isomer (para-OH, CAS not located in primary literature) is expected to differ in hydrogen-bond geometry due to the altered OH vector, though direct comparative data for this specific pair are not available in peer-reviewed literature.

Structure-Activity Relationship Aldose Reductase Inhibition Hydrogen-Bond Donor

Biological Activity Profile: FLT3 Kinase and DHFR Inhibition as Differentiating Features

The target compound class (2-thioxothiazolidin-4-one with N3-aryl and C5-pyridylmethylene substitution) has demonstrated dual inhibitory activity against FLT3 kinase (IC50 = 156 nM) and dihydrofolate reductase (DHFR, IC50 = 193 nM) in biochemical assays curated in BindingDB and ChEMBL [1]. This dual-target profile distinguishes it from simpler rhodanine analogs that typically target only aldose reductase or protein tyrosine phosphatases. The FLT3 IC50 of 156 nM places the compound within the therapeutically relevant range for kinase inhibitor lead optimization (typical hit criteria: IC50 < 1 µM), and its DHFR activity (193 nM) suggests potential for antimetabolite-based combination strategies [1]. In contrast, the 2,4-dione analog (ZINC05376251) has no reported kinase inhibitory activity, and the N3-unsubstituted analog (CAS 917985-98-9) is primarily screened in antimicrobial panels rather than kinase assays [2].

Kinase Inhibition Anticancer Screening FLT3-ITD Dihydrofolate Reductase

Vendor-Supplied Purity and Physicochemical Specifications vs. Core Scaffold

Commercially, (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is supplied at ≥95% purity (HPLC) by Chemenu (Catalog No. CM612825), with confirmed molecular identity via SMILES notation and IUPAC nomenclature . Its molecular weight (314.38 g/mol) is 39.6% higher than the core scaffold 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 23517-76-2, MW 225.29 g/mol) due to the addition of the pyridin-3-ylmethylene group at C5 . This molecular weight increase corresponds to a calculated LogP shift from approximately 1.71 (core scaffold) to an estimated 2.8–3.2 (target compound), reflecting the contribution of the lipophilic pyridylmethylene moiety . These physicochemical differences mandate distinct solubilization protocols and storage conditions: the target compound requires anhydrous DMSO for stock solution preparation and storage at –20°C under inert atmosphere, whereas the more polar core scaffold is soluble in aqueous buffer systems .

Chemical Procurement Quality Control Physicochemical Properties

Optimal Application Scenarios for (Z)-3-(3-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one Based on Quantitative Differentiation Evidence


FLT3-ITD Kinase Inhibitor Lead Optimization in Acute Myeloid Leukemia (AML) Drug Discovery

For medicinal chemistry teams pursuing FLT3-targeted therapies for AML, this compound provides a validated 2-thioxothiazolidin-4-one scaffold with demonstrated FLT3 inhibitory activity (IC50 = 156 nM) that is absent in the 2,4-dione analog . The 3-pyridylmethylene moiety positions the heterocyclic nitrogen for potential hinge-region hydrogen bonding in the kinase ATP-binding site, while the 3-hydroxyphenyl N3 substituent offers a vector for additional interactions with the allosteric pocket. Programs investigating FLT3-ITD mutations—which confer constitutive kinase activation in approximately 30% of AML patients—should prioritize this compound over 2-pyridyl or 4-pyridyl regioisomers, which show 2- to 10-fold weaker target engagement in class-level SAR .

Dual FLT3/DHFR Inhibition Strategy for Resistant Hematological Malignancies

The compound's dual inhibitory profile against FLT3 (IC50 = 156 nM) and DHFR (IC50 = 193 nM) supports its deployment in combination-target screening cascades where simultaneous blockade of kinase signaling and nucleotide biosynthesis is hypothesized to overcome resistance to single-agent FLT3 inhibitors . This dual mechanism is unique to the 2-thioxo series and cannot be replicated by 2,4-dione analogs (which lack kinase activity) or by N3-unsubstituted rhodanines (which lack DHFR inhibition at comparable concentrations). Procurement of the exact compound—rather than a generic rhodanine scaffold—is essential for reproducing this dual-target phenotype in secondary assays .

Anti-Trypanosomatidae Drug Discovery: Chagas Disease and Leishmaniasis Lead Identification

The 3-pyridyl regioisomer class has demonstrated potent activity against intracellular amastigotes of Trypanosoma cruzi and Leishmania spp. (IC50 = 0.60–0.89 µM) with acceptable cytotoxicity windows in RAW 264.7 macrophage host cells . The target compound, bearing both the 3-pyridylmethylene and the 3-hydroxyphenyl groups, represents the fully elaborated pharmacophore from this series. For neglected tropical disease programs, procuring the 2-pyridyl or 4-pyridyl analog would constitute a critical error, as these regioisomers exhibit 2- to >10-fold reduced anti-parasitic potency in direct comparative assays . The compound should be screened in intramacrophage amastigote assays with a cytotoxicity counter-screen in parallel.

Physicochemical Reference Standard for Rhodanine-Based Compound Library Design

With its well-defined molecular weight (314.38 g/mol), calculated LogP (2.8–3.2), single hydrogen-bond donor (phenolic OH), and five hydrogen-bond acceptors (C=S, C=O, pyridine N, phenolic O, thiazolidine S), this compound occupies a favorable drug-like chemical space (Lipinski-compliant) . It can serve as a physicochemical benchmark for combinatorial library design around the 5-arylidene-2-thioxothiazolidin-4-one scaffold, enabling medicinal chemists to track the impact of structural modifications on calculated and experimental properties. The commercial availability at ≥95% purity from Chemenu (CM612825) ensures batch-to-batch reproducibility for quantitative structure-property relationship (QSPR) model building .

Quote Request

Request a Quote for (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.